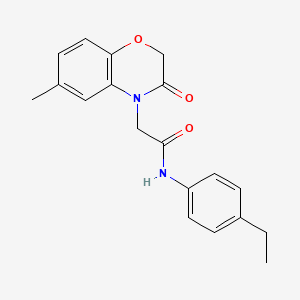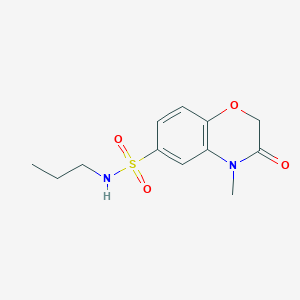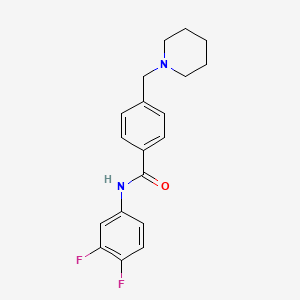
1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
描述
1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly known as DMPI, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. DMPI is a heterocyclic compound that contains both pyrimidine and indazole rings. This molecule has been studied extensively for its biological activities and therapeutic potential.
作用机制
DMPI exerts its biological activities through different mechanisms. In cancer cells, DMPI induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroprotection, DMPI reduces oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In anti-inflammatory therapy, DMPI reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
DMPI has been shown to have different biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, DMPI inhibits cell proliferation, induces apoptosis, and reduces invasiveness and metastasis. In neurons, DMPI protects against oxidative stress-induced damage, reduces neuroinflammation, and promotes neuronal survival and regeneration. In immune cells, DMPI reduces the production of pro-inflammatory cytokines and chemokines, and inhibits immune cell activation and migration.
实验室实验的优点和局限性
DMPI has several advantages for lab experiments, including its small size, stability, and solubility in different solvents. DMPI can be easily synthesized using different methods, and its biological activities can be easily tested using different assays. However, DMPI also has some limitations, including its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic potential.
未来方向
There are several future directions for DMPI research, including the optimization of its chemical structure and biological activities, the identification of its molecular targets and pathways, and the evaluation of its pharmacokinetics and pharmacodynamics. DMPI can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Furthermore, DMPI can be used in combination with other drugs or therapies to enhance their therapeutic effects and reduce their side effects.
科学研究应用
DMPI has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DMPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, DMPI has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. In anti-inflammatory therapy, DMPI has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-7-9(2)16-14(15-8)18-11-5-4-6-12(19)13(11)10(3)17-18/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTWESZYOZMHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)



![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)
![N-(2-chlorobenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4441868.png)
![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4441877.png)
![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)
![2-[(4-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441894.png)